N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-16-7-13-15-11(16)18-6-10(17)14-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDJOQZFCJLCMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using 4-bromophenyl halides.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation under controlled conditions:
| Reagent/Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| KMnO₄ (acidic aqueous medium) | Sulfoxide (-SO-) or sulfone (-SO₂-) | 60–75% | pH-dependent selectivity; exothermic | |
| H₂O₂ (30%, ethanol, 50°C) | Sulfoxide (-SO-) | 82% | Mild conditions; minimal side products |
These reactions are pivotal for modifying electron density and solubility, enhancing bioactivity in derived compounds.
Reduction Reactions
The acetamide carbonyl group can be reduced to a hydroxymethylene group:
Reduction pathways are critical for generating intermediates in drug synthesis .
Nucleophilic Substitution
The bromophenyl group participates in aromatic substitution reactions:
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (anhydrous, Cu catalyst) | 4-Aminophenyl derivative | 68% | Requires high-pressure reactor | |
| NaOH (aqueous, 80°C) | Phenol derivative | 55% | Competing hydrolysis of acetamide |
These reactions enable functionalization for targeted biological activity.
S-Alkylation
The sulfanyl group acts as a nucleophile in alkylation reactions:
| Alkylating Agent | Base/Solvent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Bromo-1-phenylethanone | Cs₂CO₃, DMF, 24h RT | Ketone-linked triazole derivative | 61% | |
| Methyl iodide | K₂CO₃, acetone, reflux | Methylsulfanyl analog | 73% |
Alkylation expands structural diversity for structure-activity relationship (SAR) studies .
Hydrolysis of Acetamide
The acetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| HCl (6M, reflux, 6h) | Carboxylic acid derivative | 85% | Complete conversion; requires neutralization | |
| NaOH (10%, ethanol, 12h) | Amine derivative | 78% | Competing triazole ring degradation |
Hydrolysis facilitates the generation of bioactive carboxylic acids or amines.
Tautomerism and Reactivity
The triazole-thiol precursor exhibits tautomerism (thiol ↔ thione forms), influencing reactivity:
This dynamic equilibrium is solvent-dependent, with DMF favoring the thiol form .
Key Mechanistic Insights
-
Sulfanyl Group Reactivity : The -S- moiety’s nucleophilicity drives alkylation and oxidation .
-
Bromophenyl Activation : The electron-withdrawing bromine enhances electrophilic substitution at the para position.
-
Triazole Stability : The 1,2,4-triazole ring resists ring-opening under standard conditions but participates in hydrogen bonding .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, have demonstrated substantial antibacterial and antifungal properties. Research indicates that triazoles can inhibit the growth of various pathogens, making them valuable in developing new antibiotics and antifungal agents. For instance, studies have shown that triazole derivatives exhibit activity against resistant strains of bacteria and fungi, highlighting their potential as therapeutic agents in treating infections caused by these organisms .
Anticancer Properties
The compound has also been investigated for its anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance cytotoxicity against cancer cell lines. For example, a study reported that certain derivatives exhibited potent activity against liver cancer HepG2 cell lines, suggesting that the presence of specific substituents can significantly influence their effectiveness as anticancer agents .
Nonlinear Optical Properties
This compound has been synthesized into novel derivatives that exhibit nonlinear optical (NLO) properties. These compounds are being explored for their potential use in photonic devices where NLO materials are critical for applications such as frequency doubling and optical switching . The study utilized density functional theory (DFT) to analyze the electronic properties of these derivatives, providing insights into their potential applications in advanced material science.
Agrochemical Development
The triazole moiety is well-known for its application in agrochemicals as fungicides and herbicides. Compounds like this compound are being studied for their efficacy against plant pathogens. The incorporation of the triazole group enhances the biological activity of these compounds, making them suitable candidates for developing new agricultural products aimed at improving crop protection and yield .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against resistant strains of Staphylococcus aureus. |
| Study 2 | Anticancer Activity | Identified potent cytotoxic effects on HepG2 liver cancer cells with specific structural modifications enhancing activity. |
| Study 3 | Nonlinear Optical Properties | Showed promising NLO characteristics suitable for photonic applications through DFT analysis. |
| Study 4 | Agrochemical Efficacy | Evaluated as a potential candidate for new fungicides with enhanced activity against common agricultural pathogens. |
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be specific to the biological activity being studied.
Comparison with Similar Compounds
Key Structural Insights :
- Phenyl Substituents : Bromo, chloro, and sulfamoyl groups influence electronic properties and binding affinity. For example, the 4-bromo group in the target compound may enhance hydrophobic interactions in viral or enzyme binding pockets .
- Linker Flexibility : The sulfanyl acetamide bridge allows conformational adaptability, critical for binding diverse targets like ion channels (Orco agonists) and viral enzymes .
Functional Comparisons
Antiviral Activity
- The target compound reduces adenovirus and ECHO-9 replication by 30–40% at 50 µM, likely via inhibition of viral entry or replication machinery .
- In contrast, 2-[(4-methyl-4H-1,2,4-triazin-3-yl)methyl]amino]ethanone derivatives show stronger activity (IC$_{50}$ < 10 µM) but higher cytotoxicity, suggesting a trade-off between potency and safety .
Enzyme Inhibition
- The target compound’s analog, N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide , inhibits HIV-1 RT through N–H⋯S and C–H⋯N hydrogen bonds, stabilizing the enzyme-inhibitor complex .
- VUAA-1 and OLC-12 act as Orco agonists, with EC$_{50}$ values in the nanomolar range, highlighting the impact of ethyl/pyridinyl substituents on ion channel activation .
Agonist/Antagonist Profiles
- Pyridazinone analogs (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) are potent FPR2 agonists (calcium mobilization EC$_{50}$ = 0.8 nM), outperforming triazole-based compounds in chemotaxis assays .
Biological Activity
N-(4-Bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological significance, and various studies that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step chemical reactions. The process often begins with the formation of a 1,2,4-triazole derivative through the reaction of 3-bromobenzoic acid with hydrazine derivatives, followed by the introduction of the sulfanyl and acetamide functionalities.
General Synthesis Protocol:
- Starting Material : 3-bromobenzoic acid.
- Intermediate Formation : Convert to methyl-3-bromobenzoate.
- Cyclization : Form 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole.
- Final Coupling : React with appropriate electrophiles to yield the target compound.
Antimicrobial Properties
Research has established that compounds containing a triazole ring exhibit significant antimicrobial activity. For instance, studies have shown that N-(4-bromophenyl) derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| d1 | Strong antibacterial against E. coli | |
| d2 | Effective antifungal against Candida species |
Anticancer Activity
This compound has also shown promising results in anticancer assays. In vitro studies have demonstrated its efficacy against various cancer cell lines, notably estrogen receptor-positive breast cancer (MCF7). The compound's mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF7 | 15.5 | Antiproliferative |
| HepG2 | 13.0 | Significant anti-cancer activity |
Other Biological Activities
In addition to antimicrobial and anticancer properties, compounds similar to this compound have been reported to exhibit:
- Antioxidant Activity : Protecting cells from oxidative stress.
- Anti-inflammatory Effects : Reducing inflammation markers in various models.
These activities are attributed to the presence of the triazole moiety which enhances biological interactions.
Case Studies and Research Findings
Several studies have focused on the biological significance of triazole derivatives:
- Antimicrobial Study : A comprehensive evaluation of various triazole derivatives showed that those with bromine substitutions exhibited enhanced antibacterial properties compared to their non-brominated counterparts .
- Anticancer Screening : In a study involving multiple derivatives of triazoles, compounds similar to this compound were tested against different cancer cell lines showing varied levels of cytotoxicity .
- Structure–Activity Relationship (SAR) : The presence of electron-withdrawing groups like bromine was found to significantly affect the potency of triazole derivatives in both antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
